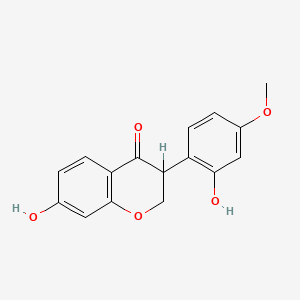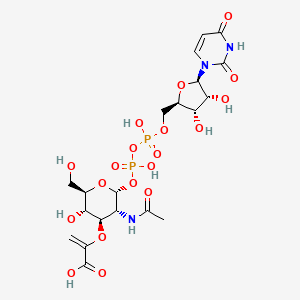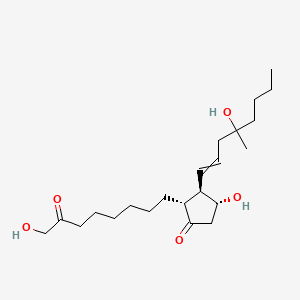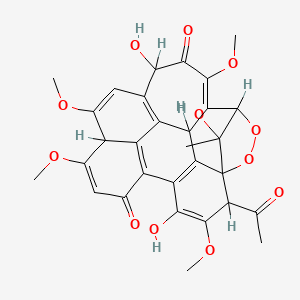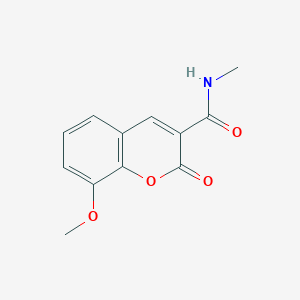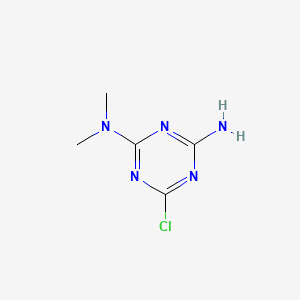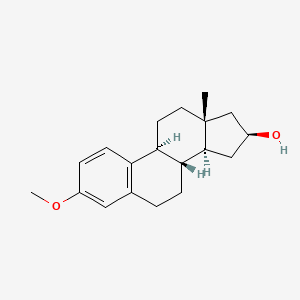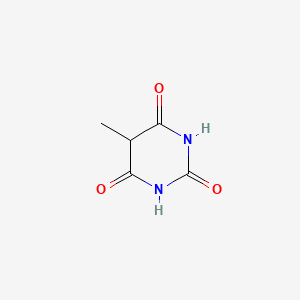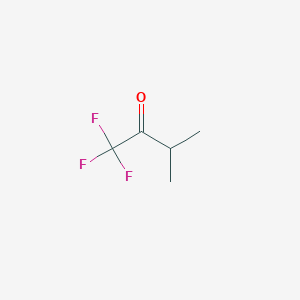
Diiodo-philanthotoxin-343-arginine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Diiodo-philanthotoxin-343-arginine is a synthetic analog of philanthotoxin-343, a compound originally derived from the venom of the digger wasp, Philanthus triangulum. This compound is known for its ability to inhibit ionotropic glutamate receptors and nicotinic acetylcholine receptors, making it a valuable tool in neuropharmacological research .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of diiodo-philanthotoxin-343-arginine involves several steps, starting with the preparation of the philanthotoxin-343 backbone. This backbone is then modified by introducing diiodo groups and an arginine moiety. The reaction conditions typically involve the use of organic solvents, catalysts, and specific temperature and pH conditions to ensure the desired modifications are achieved .
Industrial Production Methods
While detailed industrial production methods for this compound are not widely documented, the synthesis likely follows similar protocols to those used in laboratory settings, with scaling up of reaction volumes and optimization of reaction conditions to ensure high yield and purity .
Chemical Reactions Analysis
Types of Reactions
Diiodo-philanthotoxin-343-arginine undergoes various chemical reactions, including:
Oxidation: This reaction can modify the functional groups on the compound, potentially altering its biological activity.
Reduction: This reaction can be used to remove specific functional groups or modify the compound’s structure.
Substitution: This reaction involves replacing one functional group with another, which can be useful for creating analogs with different properties
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., hydrogen peroxide), reducing agents (e.g., sodium borohydride), and various catalysts. Reaction conditions such as temperature, pH, and solvent choice are critical for achieving the desired modifications .
Major Products Formed
The major products formed from these reactions depend on the specific modifications being made. For example, oxidation may result in the formation of this compound derivatives with altered functional groups, while substitution reactions can produce analogs with different side chains .
Scientific Research Applications
Diiodo-philanthotoxin-343-arginine has several scientific research applications, including:
Neuropharmacology: It is used to study the inhibition of ionotropic glutamate receptors and nicotinic acetylcholine receptors, which are important for understanding neurological diseases and developing new treatments
Insecticide Development: The compound’s ability to inhibit specific receptors makes it a potential candidate for developing novel insecticides.
Biomedical Research: It is used to investigate the mechanisms of neurodegeneration and neuroprotection, particularly in conditions such as glaucoma and other neurodegenerative diseases.
Mechanism of Action
Diiodo-philanthotoxin-343-arginine exerts its effects by acting as an open-channel blocker of ionotropic glutamate receptors and nicotinic acetylcholine receptors. The compound’s hydrophobic aromatic head group and hydrophilic polyamine tail allow it to bind within the ion channel, blocking the flow of ions and inhibiting receptor activity. This mechanism is crucial for its neuropharmacological effects and potential therapeutic applications .
Comparison with Similar Compounds
Similar Compounds
Philanthotoxin-343: The parent compound, known for its ability to inhibit ionotropic glutamate receptors and nicotinic acetylcholine receptors.
Philanthotoxin-12: A more potent analog with similar inhibitory effects but different structural modifications.
Philanthotoxin-433: Another analog with a different polyamine length, known for its potent inhibitory effects on ionotropic receptors.
Properties
CAS No. |
134419-06-0 |
|---|---|
Molecular Formula |
C29H51I2N9O4 |
Molecular Weight |
839.6 g/mol |
IUPAC Name |
(2S)-2-amino-N-[3-[4-[3-[[(2S)-2-(butanoylamino)-3-[4-hydroxy-3,5-bis(125I)(iodanyl)phenyl]propanoyl]amino]propylamino]butylamino]propyl]-5-(diaminomethylideneamino)pentanamide |
InChI |
InChI=1S/C29H51I2N9O4/c1-2-8-25(41)40-24(19-20-17-21(30)26(42)22(31)18-20)28(44)38-16-7-13-36-11-4-3-10-35-12-6-15-37-27(43)23(32)9-5-14-39-29(33)34/h17-18,23-24,35-36,42H,2-16,19,32H2,1H3,(H,37,43)(H,38,44)(H,40,41)(H4,33,34,39)/t23-,24-/m0/s1/i30-2,31-2 |
InChI Key |
OAAQEYQIFYXRKL-PXHQORNJSA-N |
SMILES |
CCCC(=O)NC(CC1=CC(=C(C(=C1)I)O)I)C(=O)NCCCNCCCCNCCCNC(=O)C(CCCN=C(N)N)N |
Isomeric SMILES |
CCCC(=O)N[C@@H](CC1=CC(=C(C(=C1)[125I])O)[125I])C(=O)NCCCNCCCCNCCCNC(=O)[C@H](CCCN=C(N)N)N |
Canonical SMILES |
CCCC(=O)NC(CC1=CC(=C(C(=C1)I)O)I)C(=O)NCCCNCCCCNCCCNC(=O)C(CCCN=C(N)N)N |
Synonyms |
diiodo-philanthotoxin-343-arginine I-PhTX-343-Arg |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



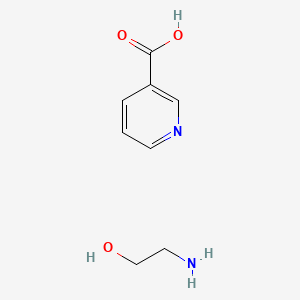
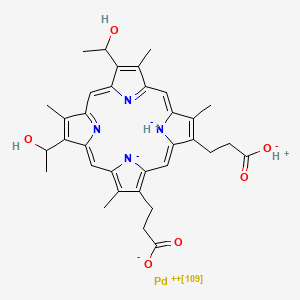

![(2R,4aS,6aR,6aS,6bR,10S,12aS,14bS)-10-[(1R,2S)-2-carboxycyclohexanecarbonyl]oxy-2,4a,6a,6b,9,9,12a-heptamethyl-13-oxo-3,4,5,6,6a,7,8,8a,10,11,12,14b-dodecahydro-1H-picene-2-carboxylic acid](/img/structure/B1213567.png)
